9-(2-bromoethyl)-9H-purin-2-amine
Description
9-(2-Bromoethyl)-9H-purin-2-amine is a purine derivative featuring a 2-bromoethyl substituent at the N9 position and an amine group at the C2 position. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules. This compound’s bromoethyl group enhances its reactivity, making it a valuable intermediate in medicinal chemistry for covalent modifications or further alkylation reactions .
Properties
Molecular Formula |
C7H8BrN5 |
|---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
9-(2-bromoethyl)purin-2-amine |
InChI |
InChI=1S/C7H8BrN5/c8-1-2-13-4-11-5-3-10-7(9)12-6(5)13/h3-4H,1-2H2,(H2,9,10,12) |
InChI Key |
YWTPXFZSOUGVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the N9 Position
The N9 position of purines is a key site for structural diversification. Below is a comparative analysis of substituents and their impacts:
Key Observations :
- Bromoethyl vs. Allyl/Propargyl : The bromoethyl group offers superior leaving-group capability compared to allyl or propargyl groups, enabling covalent bond formation in target proteins .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl) enhance π-π stacking in enzyme binding pockets, while aliphatic chains (e.g., piperidinyl) improve solubility .
Amine Position (C2 vs. C6)
The position of the amine group significantly influences biological activity and synthetic pathways:
Key Observations :
Example :
- 9-(2-Bromoethyl)-9H-purin-6-amine (analog): Synthesized via alkylation of 6-aminopurine with 1,2-dibromoethane (74% yield) .
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